6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[(3-methylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2.ClH/c1-11(2)22-8-7-14-15(10-22)27-19(16(14)17(20)23)21-18(24)12-5-4-6-13(9-12)28(3,25)26;/h4-6,9,11H,7-8,10H2,1-3H3,(H2,20,23)(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPAXJVNPAQGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel synthetic derivative belonging to the class of tetrahydrothieno[2,3-c]pyridine compounds. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 352.41 g/mol
- CAS Number : 147118-36-3
Research indicates that compounds similar to 6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibit significant biological activities through various mechanisms:
- Inhibition of Cytokine Production : Studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine inhibit lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as TNF-alpha in rat whole blood models. This suggests a potential role in anti-inflammatory therapies .
- Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives were reported to exhibit IC50 values in the low micromolar range against HepG2 and HCT116 cell lines, indicating potent anticancer properties .
Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits TNF-alpha production | |
| Anticancer | Cytotoxicity against HepG2 and HCT116 | |
| Antimicrobial | Effective against Staphylococcus aureus |
Case Studies
- Anti-inflammatory Studies : In a study evaluating the anti-inflammatory effects of tetrahydrothieno derivatives, it was found that these compounds significantly reduced TNF-alpha levels in LPS-stimulated rat blood samples. This suggests their potential as therapeutic agents in inflammatory diseases.
- Cancer Cell Line Testing : A series of synthesized tetrahydrothieno[2,3-c]pyridine derivatives were tested against several human cancer cell lines. Notably, compounds with modifications at the 4-position exhibited enhanced cytotoxicity with IC50 values ranging from 0.5 to 1.7 µM against multiple tumor types including colon and liver cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally analogous molecules, such as methyl 6-isopropyl-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (RN: 449767-97-9) . Below is a detailed analysis of key differences:
| Feature | Target Compound | Analog (RN 449767-97-9) |
|---|---|---|
| Core Structure | Tetrahydrothieno[2,3-c]pyridine | Tetrahydrothieno[2,3-c]pyridine |
| Substituent at Position 2 | 3-(Methylsulfonyl)benzamido | 4-[Methyl(phenyl)sulfamoyl]benzamido |
| Terminal Group | Carboxamide hydrochloride | Methyl ester |
| Sulfonamide Group | Methylsulfonyl at position 3 of benzamido | Methyl(phenyl)sulfamoyl at position 4 of benzamido |
| Physicochemical Properties | Likely higher solubility due to hydrochloride salt | Methyl ester may reduce polarity, potentially lowering aqueous solubility |
| Pharmacokinetic Implications | Protonated amine enhances membrane permeability | Ester group may act as a prodrug, requiring hydrolysis for activity |
Key Findings from Structural Analysis:
Substituent Position and Bioactivity: The target compound’s 3-(methylsulfonyl)benzamido group differs from the analog’s 4-[methyl(phenyl)sulfamoyl]benzamido group. The positional isomerism and sulfonamide substitution (methyl vs. methyl-phenyl) could significantly alter target selectivity. Sulfamoyl groups are known to enhance binding to enzymes like carbonic anhydrase or kinases, but the phenyl addition in the analog may introduce steric hindrance or lipophilicity .
Terminal Group Impact : The carboxamide hydrochloride in the target compound contrasts with the methyl ester in the analog. The hydrochloride salt improves solubility, favoring oral absorption, while the ester group in the analog may delay activation until metabolic cleavage occurs.
Synthetic Accessibility : The analog’s methyl ester and phenylsulfamoyl groups may complicate synthesis due to additional steps for sulfamoyl incorporation and esterification. The target compound’s simpler methylsulfonyl group and direct carboxamide salt could streamline manufacturing.
Limitations and Recommendations
The evidence provided lacks direct pharmacological or biochemical data for the target compound, limiting the depth of comparison. Further studies should prioritize:
- In vitro binding assays to compare affinity for shared targets.
- Solubility and stability profiling under physiological conditions.
- Metabolic studies to assess differences in ester vs. carboxamide hydrolysis.
Researchers should consult additional sources, such as crystallographic data (e.g., SHELX-refined structures ) or patent literature, to validate hypothetical interactions.
Q & A
Basic: What are the critical steps in synthesizing 6-isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride?
Answer:
The synthesis involves multi-step organic reactions:
Core formation : Cyclization of thiophene and pyridine precursors to construct the tetrahydrothieno[2,3-c]pyridine scaffold .
Amide coupling : Reacting the core with 3-(methylsulfonyl)benzoyl chloride under basic conditions (e.g., triethylamine) to introduce the benzamido group .
Isopropyl substitution : Alkylation or nucleophilic substitution to install the isopropyl group at position 6 .
Carboxamide formation : Hydrolysis of ester intermediates followed by reaction with ammonium chloride .
Key conditions : Temperature control (0–80°C), solvent selection (DMF, THF), and purification via column chromatography or recrystallization .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks, especially for the methylsulfonyl and isopropyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₃H₂₈ClN₃O₄S₂) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrothieno-pyridine ring and confirms spatial arrangement of substituents .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1150 cm⁻¹) stretches .
Basic: What preliminary biological screening methods are used to assess its pharmacological potential?
Answer:
- In vitro enzyme assays : Test inhibition of kinases or proteases due to the methylsulfonyl and carboxamide groups’ electrophilic properties .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or ion channels) to evaluate affinity .
- Cell viability assays : MTT or ATP-based tests to screen for cytotoxicity or antiproliferative effects .
Note : Use HEK-293 or SH-SY5Y cell lines for neurological target validation .
Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
Contradictions may arise from:
- Dynamic exchange processes : Variable-temperature NMR to detect conformational changes in the tetrahydrothieno-pyridine ring .
- Impurity peaks : Compare with LC-MS traces; repurify using preparative HPLC .
- Stereochemical ambiguity : Perform NOESY experiments to assign axial/equatorial substituents on the ring .
Example : Aromatic proton splitting in the benzamido group might indicate rotational restriction—model using DFT calculations .
Advanced: What strategies optimize yield versus purity during large-scale synthesis?
Answer:
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12h to 2h) while maintaining >85% yield .
- Solvent optimization : Replace DCM with ethyl acetate for greener extraction without compromising purity .
- Catalyst screening : Use Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates .
Trade-offs : Higher temperatures may degrade sulfonyl groups—monitor via TLC .
Advanced: How does the methylsulfonyl group influence the compound’s reactivity in biological systems?
Answer:
- Electron-withdrawing effects : Enhances electrophilicity of the benzamido carbonyl, promoting covalent binding to serine residues in enzymes .
- Metabolic stability : Sulfonyl groups resist oxidative metabolism (vs. methyl esters), extending half-life in plasma .
- Solubility : Polar sulfonyl group improves aqueous solubility (logP reduction by ~1.5 units) for in vivo assays .
Advanced: What computational methods predict binding modes with neurological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with NMDA or GABA receptors; prioritize poses with ΔG < -8 kcal/mol .
- Molecular Dynamics (MD) : Assess stability of hydrogen bonds between the carboxamide and target active sites over 100-ns simulations .
- Pharmacophore modeling : Map essential features (e.g., sulfonyl as hydrogen bond acceptor) for virtual screening .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure bioavailability (e.g., <20% oral) to identify absorption barriers .
- Metabolite identification : LC-MS/MS to detect hepatic oxidation of the isopropyl group, reducing activity .
- Formulation adjustments : Use PEGylated nanoparticles to enhance blood-brain barrier penetration for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
